(R)-Vanzacaftor
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Overview
Description
®-Vanzacaftor is a chemical compound known for its potential therapeutic applications. It is a small molecule modulator that targets specific proteins involved in various biological processes. This compound has garnered attention due to its unique properties and potential benefits in medical and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Vanzacaftor involves several steps, starting from readily available starting materials. The key steps include:
Chiral Resolution: The separation of enantiomers to obtain the desired ®-enantiomer.
Coupling Reactions: Formation of key bonds using reagents such as palladium catalysts.
Purification: Techniques like crystallization and chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of ®-Vanzacaftor is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-Vanzacaftor can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Vanzacaftor has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic uses, including treatment of genetic disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Vanzacaftor involves its interaction with specific molecular targets, such as proteins and enzymes. It modulates the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(S)-Vanzacaftor: The enantiomer of ®-Vanzacaftor, with different biological activity.
Ivacaftor: Another modulator with similar therapeutic applications.
Lumacaftor: Often used in combination with ivacaftor for enhanced effects.
Uniqueness: ®-Vanzacaftor is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. Its ability to selectively modulate certain proteins makes it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C32H39N7O4S |
---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
(14R)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one |
InChI |
InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m1/s1 |
InChI Key |
VCSUIBJKYCVWNF-OAQYLSRUSA-N |
Isomeric SMILES |
CC1(C[C@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |
Canonical SMILES |
CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |
Origin of Product |
United States |
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